(E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
(E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O4S/c24-20-9-4-8-19(14-20)23-25-21(17-30-23)15-26(16-22-10-5-12-29-22)31(27,28)13-11-18-6-2-1-3-7-18/h1-14,17H,15-16H2/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGOTYIZNXRDDK-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)N(CC2=CC=CO2)CC3=COC(=N3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)N(CC2=CC=CO2)CC3=COC(=N3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and furan intermediates, followed by their coupling with the sulfonamide moiety. Common reagents used in these reactions include fluorobenzene derivatives, oxazole precursors, and sulfonamide reagents. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced consistently and economically .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
(E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of (E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent Effects :
- The 3-fluorophenyl group in the target compound and its analogs (e.g., flutolanil) enhances metabolic stability and hydrophobic interactions in target binding .
- Oxazole and furan rings in the target compound may mimic heterocyclic motifs in pharmaceuticals (e.g., kinase inhibitors), though direct evidence is lacking .
Synthetic Accessibility :
- The target compound’s synthesis likely follows methods similar to those for (E)-N-aryl ethenesulfonamides, such as condensation of sulfonamide precursors with aldehydes (Method A in ). Yields for such reactions range from 48% (as in ) to moderate levels, depending on steric and electronic effects.
Biological Potential: Sulfonamide derivatives like flutolanil and cyprofuram exhibit fungicidal activity, suggesting the target compound could share similar applications if optimized . The ethenesulfonamide backbone in the target compound is structurally analogous to inhibitors of carbonic anhydrase or cyclooxygenase, though this remains speculative without experimental data .
Biologische Aktivität
The compound (E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide represents a novel class of sulfonamide derivatives, which have garnered interest due to their potential biological activities. This article delves into the synthesis, biological activities, and therapeutic potentials of this compound, supported by diverse research findings and case studies.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Oxazole Ring : The precursor compounds are reacted under controlled conditions to form the oxazole structure.
- Sulfonamide Formation : The oxazole derivative is then treated with sulfonyl chlorides to yield the sulfonamide moiety.
- Final Coupling : The final structure is achieved through coupling reactions involving furan derivatives.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various oxazole derivatives, including those similar to our compound. For instance, derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against pathogens like Staphylococcus aureus and Escherichia coli .
| Microorganism | MIC (µM) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 5.64 | Moderate |
| Escherichia coli | 8.33 | Moderate |
| Candida albicans | 16.69 | Moderate |
Antitumor Activity
The compound has also been evaluated for its anticancer properties. Oxazole derivatives exhibit antiproliferative effects against various cancer cell lines, including HCT-116 and PC-3 cells. In vitro studies using the MTT assay demonstrated that certain derivatives had IC50 values in the micromolar range, indicating significant cytotoxicity .
| Cell Line | IC50 (mM) | Notes |
|---|---|---|
| HCT-116 | 13.62 | Significant cytotoxicity |
| PC-3 | 21.74 | Moderate cytotoxicity |
Antioxidant Activity
The antioxidant potential of similar oxazole derivatives has been assessed using the DPPH radical scavenging assay. Some compounds exhibited radical scavenging activities ranging from 32% to 87% at a concentration of 25 µM, comparable to ascorbic acid .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of oxazole derivatives and found that modifications at specific positions significantly enhanced their antimicrobial efficacy against fungal pathogens.
- Antitumor Screening : In a comparative study, various sulfonamide derivatives were screened for their antitumor activity against multiple cancer cell lines, revealing that specific substitutions greatly influenced their potency.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation of sulfamoyl acetic acid derivatives with substituted aldehydes under acidic catalysis (e.g., H₂SO₄ or p-TsOH). For example, a modified Horner-Wadsworth-Emmons reaction can be employed to install the ethenesulfonamide group . Optimization should focus on solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and stoichiometric ratios of intermediates. Reaction progress can be monitored via TLC or HPLC with UV detection at 254 nm .
Q. How can the stereochemical configuration (E/Z) of the ethenesulfonamide moiety be confirmed experimentally?
- Methodology :
- ¹H NMR : The coupling constant (J) between the vinylic protons (typically J = 12–16 Hz for trans (E) configuration).
- NOESY : Cross-peaks between the sulfonamide NH and the furan methyl group confirm spatial proximity in the E isomer.
- X-ray crystallography : Single-crystal analysis using SHELXL (via Olex2 or similar software) provides definitive proof of stereochemistry .
Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and functional groups?
- Methodology :
- FT-IR : Confirm sulfonamide S=O stretches (1320–1160 cm⁻¹) and oxazole C=N (1650–1600 cm⁻¹).
- LC-MS : ESI+ mode to detect [M+H]⁺ ions, with fragmentation patterns verifying the oxazole and furan substituents.
- ¹³C NMR : Assign aromatic carbons (110–150 ppm) and sulfonamide sulfur-bound carbons (55–65 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when the compound exhibits polymorphism or disorder?
- Methodology :
- Use SHELXD for dual-space structure solution to handle disorder in the oxazole or furan rings.
- Apply TWINLAW (in SHELXL) to analyze twinning ratios in cases of pseudo-merohedral twinning.
- Validate refinement with R-factor convergence (<5% difference between R₁ and wR₂) and Hirshfeld surface analysis for intermolecular interactions .
Q. What computational strategies are recommended for predicting the compound’s binding affinity to pharmacological targets (e.g., orexin receptors)?
- Methodology :
- Docking studies : Use AutoDock Vina or Schrödinger Glide with receptor structures (PDB: e.g., 6TO3 for OX₁R) to simulate ligand-receptor interactions.
- MD simulations : GROMACS or AMBER for 100 ns trajectories to assess stability of the sulfonamide-furan-oxazole pharmacophore in the binding pocket.
- Free energy calculations : MM-PBSA/GBSA to quantify binding energy contributions from fluorophenyl and oxazole groups .
Q. How can researchers design experiments to investigate the compound’s metabolic stability in vitro?
- Methodology :
- Hepatic microsome assays : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to monitor phase I metabolites (e.g., hydroxylation at the furan ring).
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4 with BFC) to assess competitive inhibition .
Q. What statistical models are suitable for optimizing reaction yield and scalability in flow chemistry systems?
- Methodology :
- Design of Experiments (DoE) : Central composite design to evaluate factors like residence time, temperature, and catalyst loading.
- Response surface methodology (RSM) : Predict optimal conditions for continuous synthesis (e.g., 85°C, 0.5 mL/min flow rate).
- PAT tools : In-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
